molecular formula C6H11FN2O B071743 1-(2-Fluoroethyl)piperazin-2-one CAS No. 194351-13-8

1-(2-Fluoroethyl)piperazin-2-one

Cat. No.: B071743
CAS No.: 194351-13-8
M. Wt: 146.16 g/mol
InChI Key: ILSVUIMDMCYRSX-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperazin-2-one is a synthetically versatile, fluorinated piperazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a critical synthetic intermediate and pharmacophore scaffold for the development of novel bioactive molecules, particularly those targeting the central nervous system (CNS). Its core structure, featuring a piperazin-2-one ring, provides a conformationally constrained framework that can mimic peptide turn structures and interact with various enzyme active sites and neurotransmitter receptors. The strategic incorporation of the 2-fluoroethyl side chain enhances the molecule's properties by modulating its lipophilicity, metabolic stability, and potential for blood-brain barrier (BBB) penetration, a crucial factor for CNS-targeted therapeutics. Researchers utilize this compound in the design and synthesis of potential ligands for serotonin (5-HT), dopamine, and sigma receptors, making it a valuable tool for probing neurochemical pathways and developing novel psychotropic agents. Its application extends to the synthesis of positron emission tomography (PET) radiotracer precursors, where the fluorine atom can be replaced with the radioisotope fluorine-18 ([¹⁸F]). This compound is strictly intended for laboratory research applications and is not for diagnostic or therapeutic use.

Properties

CAS No.

194351-13-8

Molecular Formula

C6H11FN2O

Molecular Weight

146.16 g/mol

IUPAC Name

1-(2-fluoroethyl)piperazin-2-one

InChI

InChI=1S/C6H11FN2O/c7-1-3-9-4-2-8-5-6(9)10/h8H,1-5H2

InChI Key

ILSVUIMDMCYRSX-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)CCF

Canonical SMILES

C1CN(C(=O)CN1)CCF

Synonyms

Piperazinone, 1-(2-fluoroethyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperazin-2-one, including 1-(2-Fluoroethyl)piperazin-2-one, exhibit promising cytotoxic activity against various cancer cell lines. A study demonstrated that compounds with this structure can selectively inhibit cancer cell proliferation while showing low toxicity to normal cells. The compound's ability to interact with biological targets through hydrogen bonding is a key factor in its anticancer potential .

Case Study: Cytotoxicity Testing

In a study assessing the cytotoxic effects on different cell lines, this compound derivatives were tested using the CellTiter-Blue assay. The results showed significant reductions in cell viability in treated cancer cells compared to control groups, highlighting the compound's potential as a therapeutic agent .

Antiviral Properties

Another notable application of this compound is its antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). The compound demonstrated efficacy in inhibiting viral replication, suggesting its potential for development as an antiviral medication .

Neuropharmacology

The compound's piperazine moiety is known for its role in modulating neurotransmitter systems. Research has indicated that derivatives of piperazine can influence serotonin and dopamine receptors, making this compound a candidate for treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Disease/ConditionMechanism of ActionReference
CytotoxicityCancerInhibition of cell proliferation
AntiviralHerpes VirusInhibition of viral replication
NeuropharmacologyNeurological DisordersModulation of neurotransmitter receptors

Polymer Stabilization

The structural attributes of this compound allow it to function as a stabilizer in various polymeric materials. Its incorporation into polymers can enhance UV resistance and thermal stability, making it valuable in the formulation of plastics and coatings .

Case Study: UV Stabilization in Polymers

A patent describes the use of substituted piperazinones, including this compound, as stabilizers for polymers exposed to UV light. The compounds were shown to significantly reduce degradation rates in natural and synthetic rubbers, indicating their effectiveness in prolonging material lifespan .

Synthesis of Radiopharmaceuticals

Recent advancements have explored the use of fluorinated compounds like this compound in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The incorporation of fluorine enhances the imaging properties due to its favorable nuclear characteristics .

Table 2: Applications in Radiopharmaceuticals

Application TypeCompound UsedPurposeReference
Radiopharmaceuticals[18F]FCPPCPET imaging
Polymer StabilizationThis compoundUV stabilization

Preparation Methods

Alkylation of Piperazin-2-one with 2-Fluoroethyl Halides

The direct alkylation of piperazin-2-one using 2-fluoroethyl halides (e.g., bromide or iodide) represents the most straightforward route. In this method, the secondary nitrogen of piperazin-2-one undergoes nucleophilic substitution with 2-fluoroethyl iodide in the presence of a base such as potassium carbonate (K2_2CO3_3) or potassium fluoride (KF). A representative procedure involves refluxing piperazin-2-one with 2-fluoroethyl iodide in a polar aprotic solvent like dimethylformamide (DMF) at 120°C for 10 minutes, achieving moderate to high yields .

Reaction Conditions and Outcomes

ParameterDetailsYieldSource
SolventDMF30–35%
BaseK2_2CO3_377%
Temperature120°C55%
Reaction Time10 minutes–30 hours

The choice of base significantly impacts efficiency. For instance, K2_2CO3_3 in dichloromethane/dioxane at 25°C afforded 77% yield for a structurally analogous compound , while KF in DMF at 148–154°C required prolonged heating (30 hours) but enabled scalability . Challenges include competing side reactions at elevated temperatures and the need for rigorous purification via high-performance liquid chromatography (HPLC) .

Nucleophilic Fluorination of Chloroethyl Precursors

Radiofluorination strategies, though primarily developed for 18^{18}F-labeled compounds, offer insights into non-radioactive synthesis. A chlorine-substituted precursor, such as 1-(2-chloroethyl)piperazin-2-one, undergoes halogen exchange with anhydrous 19^{19}F-fluoride (e.g., KF/Cryptand) in acetonitrile at 120°C. This method, adapted from radiochemical protocols, achieves fluorination in 10 minutes but requires specialized handling to avoid hydrolysis .

Mechanistic Considerations
The reaction proceeds via an SN_N2 mechanism, where fluoride displaces chloride:
1-(2-Chloroethyl)piperazin-2-one+F1-(2-Fluoroethyl)piperazin-2-one+Cl\text{1-(2-Chloroethyl)piperazin-2-one} + \text{F}^- \rightarrow \text{this compound} + \text{Cl}^-
Yields remain modest (30–35%) due to competing elimination pathways, necessitating optimized precursor design and fluoride activation .

Cyclization of 1,2-Diamines with Fluoroethyl-Containing Reagents

Cyclization methods leveraging 1,2-diamines and fluoroethyl synthons provide an alternative route. For example, reacting 1-(2-fluoroethyl)-1,2-diamine with cyclic cyanohydrin acetates in chloroform and aqueous NaOH forms the piperazin-2-one ring. Phase transfer catalysts (PTCs) like benzyltriethylammonium chloride (BTAC) accelerate the reaction at ambient temperatures, achieving yields >80% .

Example Protocol

  • Combine 1-(2-fluoroethyl)-1,2-diamine (1 mol), cyclohexanone cyanohydrin acetate (1.25 mol), and CHCl3_3 (2 mol).

  • Add NaOH (aqueous) and BTAC (0.1 mol).

  • Stir at 20°C for 6 hours.

  • Isolate product via ether trituration .

This method avoids high temperatures and enables modular substitution, though starting material synthesis adds complexity.

Phase Transfer Catalyzed Synthesis

Phase transfer catalysis (PTC) enhances the efficiency of piperazin-2-one formation by facilitating interfacial reactions between aqueous and organic phases. Using poly(ethylene glycol methyl ether) or onium salts as PTCs, 1,2-diamines react with cyanohydrin acetates and haloforms at <20°C, minimizing byproducts . For this compound, substituting chloroform with 2-fluoroethyl iodide during the haloform step introduces the fluoroethyl group in situ.

Advantages of PTC

  • Reduced reaction time (3–6 hours vs. 24 hours without PTC).

  • Higher purity (byproduct formation <5%).

  • Scalability to multigram quantities .

Comparative Analysis of Synthetic Methods

Table 1: Method Comparison

MethodYieldTemperatureTimeScalability
Alkylation55–77%25–154°C10 min–30hModerate
Nucleophilic Fluorination30–35%120°C10 minLow
Cyclization>80%20°C6hHigh
PTC70–85%20°C3–6hHigh

Alkylation and PTC methods are preferred for industrial applications due to scalability and reproducibility. Cyclization offers superior yields but requires pre-functionalized diamines. Nucleophilic fluorination, while rapid, is limited by low yields and specialized equipment needs.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a high-yield synthesis route for 1-(2-Fluoroethyl)piperazin-2-one?

  • Answer : Optimize reaction conditions by selecting appropriate fluorinating agents (e.g., 2-fluoroethyl halides) and controlling temperature (e.g., 150°C/3 mmHg for analogous compounds) to minimize side reactions . Use polar aprotic solvents like DMF or THF to enhance nucleophilic substitution efficiency. Monitor intermediates via TLC and characterize products using NMR and mass spectrometry to confirm purity (>95%) and structural fidelity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer : Employ a combination of:

  • NMR spectroscopy : Observe distinct peaks for the fluoroethyl group (δ ~4.5 ppm for -CH2F) and piperazin-2-one ring protons .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion ([M+H]+) at m/z 173.09 (C6H10FN2O) with <0.01 Da deviation .
  • IR spectroscopy : Confirm carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the lab?

  • Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/skin contact. In case of exposure, rinse skin with water for ≥15 minutes and seek medical attention if irritation persists. Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during characterization?

  • Answer : For conflicting NMR/MS results:

  • Repurification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure fractions.
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals.
  • X-ray crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures .

Q. What experimental frameworks are suitable for evaluating the bioactivity of this compound derivatives?

  • Answer : Apply the PICO framework :

  • Population : Target receptors (e.g., serotonin or dopamine receptors where piperazine derivatives are active).
  • Intervention : Test derivatives with modified substituents (e.g., methyl or aryl groups).
  • Comparison : Benchmark against known ligands (e.g., 1-(2-Fluorophenyl)piperazine).
  • Outcome : Measure binding affinity (IC50) via radioligand assays or computational docking (e.g., AutoDock Vina) .

Q. How can computational tools predict metabolic stability and toxicity of this compound?

  • Answer : Use ADMET prediction software (e.g., SwissADME, ProTox-II):

  • Assess cytochrome P450 interactions to identify metabolic hotspots (e.g., fluoroethyl group oxidation).
  • Simulate pharmacokinetics (e.g., logP = 0.8 for optimal blood-brain barrier penetration).
  • Validate with in vitro hepatocyte assays to correlate predictions with experimental data .

Methodological Guidelines

  • Experimental Design : Adhere to FINER criteria for research questions:
    • Feasible : Ensure access to fluorinated reagents and analytical instrumentation.
    • Novel : Explore understudied applications (e.g., neuropharmacology or antimicrobial activity).
    • Relevant : Align with trends in fluorinated drug development (e.g., improved bioavailability) .
  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., HPLC purity checks alongside NMR) and consult crystallographic data for structural confirmation .

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